Ethyl 2,2-diacetyl-3-oxobutanoate
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Overview
Description
Ethyl 2,2-diacetyl-3-oxobutanoate is an organic compound that belongs to the class of beta-keto esters. This compound is characterized by the presence of two acetyl groups and a keto group attached to a butanoate ester. It is a versatile intermediate used in various chemical syntheses due to its reactive nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-diacetyl-3-oxobutanoate can be synthesized through the alkylation of enolate ionsThis compound is more acidic than ordinary esters and can be almost completely converted to an enolate by sodium ethoxide . The enolate ion can then be alkylated by reaction with an alkyl halide .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of strong, sterically hindered bases such as lithium diisopropylamide (LDA) to ensure complete conversion to the enolate ion. Nonprotic solvents are used to prevent nucleophilic addition .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-diacetyl-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The enolate ion formed from this compound can undergo alkylation reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides are used in the presence of a strong base like LDA.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated beta-keto esters.
Scientific Research Applications
Ethyl 2,2-diacetyl-3-oxobutanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving beta-keto esters.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2,2-diacetyl-3-oxobutanoate involves the formation of enolate ions. These ions act as nucleophiles and participate in various chemical reactions, such as alkylation and condensation. The molecular targets and pathways involved include the formation of new carbon-carbon bonds through nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Similar in structure but lacks the additional acetyl groups.
Diethyl malonate: Another beta-keto ester used in similar synthetic applications.
Uniqueness
Ethyl 2,2-diacetyl-3-oxobutanoate is unique due to the presence of two acetyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. This compound’s ability to form stable enolate ions makes it particularly useful in alkylation reactions .
Properties
IUPAC Name |
ethyl 2,2-diacetyl-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-5-15-9(14)10(6(2)11,7(3)12)8(4)13/h5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKPZIZBHKYLGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)(C(=O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702750 |
Source
|
Record name | Ethyl 2,2-diacetyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19446-51-6 |
Source
|
Record name | Ethyl 2,2-diacetyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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